Mass Spectrometric Discrimination: +3 Da Shift Enables Unambiguous MRM Quantification vs. Unlabeled Pramipexole Propionamide
(+)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole exhibits a +3 Da molecular weight shift (228.33 Da) relative to unlabeled pramipexole propionamide (225.31 Da), providing a mass difference sufficient for baseline-resolved MRM transitions without isotopic spectral overlap [1]. For small-molecule LC-MS/MS quantification, a minimum mass difference of three mass units is required to prevent interference between the analyte and internal standard signals, a threshold met by this d3-labeled compound but not by unlabeled structural analogs .
| Evidence Dimension | Molecular weight for MS discrimination |
|---|---|
| Target Compound Data | 228.33 Da |
| Comparator Or Baseline | Unlabeled pramipexole propionamide: 225.31 Da |
| Quantified Difference | +3 Da (Δm/z = 3) |
| Conditions | LC-MS/MS; small-molecule bioanalytical method |
Why This Matters
The +3 Da mass shift meets the established minimum requirement for isotopic internal standards in LC-MS/MS, enabling accurate quantification without signal interference, whereas unlabeled comparators cannot serve this function.
- [1] Chembase. (-)-2-Amino-6-propionamido-tetrahydrobenzothiazole. CAS 106006-84-2, MW 225.3106. View Source
